Product packaging for Dibenzofuran, 3-bromo-2,7,8-trichloro-(Cat. No.:CAS No. 131166-87-5)

Dibenzofuran, 3-bromo-2,7,8-trichloro-

Cat. No.: B1266006
CAS No.: 131166-87-5
M. Wt: 350.4 g/mol
InChI Key: ZLYGPGQMQOLBOU-UHFFFAOYSA-N
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Description

Context within Mixed Halogenated Dibenzofurans (PXDFs) and Related Compounds

3-Bromo-2,7,8-trichlorodibenzofuran belongs to the group of mixed halogenated dibenzofurans (PXDFs), which are aromatic compounds containing both bromine and chlorine atoms attached to the dibenzofuran (B1670420) structure. These compounds are not intentionally produced but are formed as unintentional by-products in various industrial and combustion processes. ospar.orgresearchgate.net The formation of PXDFs can occur when both chlorinated and brominated precursors are present during thermal events, such as waste incineration or in the production of certain chemicals. ospar.org

PXDFs are structurally related to the more extensively studied polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs). researchgate.netnih.gov The toxicity of these halogenated dibenzofurans is largely dependent on the number and position of the halogen atoms. canada.ca Congeners with halogen substitutions in the 2, 3, 7, and 8 positions are of particular concern due to their ability to bind to the aryl hydrocarbon (Ah) receptor, a key step in mediating toxic effects. nih.govcanada.cawikipedia.org Given that 3-Bromo-2,7,8-trichlorodibenzofuran possesses this specific substitution pattern, it is presumed to exhibit dioxin-like toxicity.

The general chemical structures of these related compounds are provided below:

Compound NameGeneral Structure
DibenzofuranA heterocyclic organic compound with the structure C₁₂H₈O.
Polychlorinated Dibenzofurans (PCDFs)Dibenzofuran with one or more hydrogen atoms replaced by chlorine atoms.
Polybrominated Dibenzofurans (PBDFs)Dibenzofuran with one or more hydrogen atoms replaced by bromine atoms.
Mixed Halogenated Dibenzofurans (PXDFs)Dibenzofuran with hydrogen atoms replaced by both chlorine and bromine atoms.

Significance as an Environmental Contaminant and Research Focus

The significance of 3-Bromo-2,7,8-trichlorodibenzofuran as an environmental contaminant stems from the known properties of the broader class of polyhalogenated aromatic hydrocarbons (PHAHs). These compounds are persistent in the environment, can bioaccumulate in food chains, and are toxic to wildlife and humans. ospar.org PXDFs, including congeners like 3-Bromo-2,7,8-trichlorodibenzofuran, have been detected in various environmental matrices, highlighting their widespread distribution. ospar.org

Research into PXDFs is driven by several key factors:

Formation as Unintended Byproducts: The unintentional formation of these compounds during industrial activities and waste incineration necessitates their monitoring and control to mitigate environmental release. ospar.orgresearchgate.net

Persistence and Bioaccumulation: Their chemical stability leads to long-term presence in the environment and accumulation in the fatty tissues of organisms, posing a risk to ecosystems and human health through the food web. ospar.org

Toxicity: The "dioxin-like" toxicity of 2,3,7,8-substituted congeners is a major concern. nih.govwikipedia.org This toxicity can include a range of adverse health effects, making the assessment of human and ecological risk a priority.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4BrCl3O B1266006 Dibenzofuran, 3-bromo-2,7,8-trichloro- CAS No. 131166-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,7,8-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrCl3O/c13-7-3-11-5(1-8(7)14)6-2-9(15)10(16)4-12(6)17-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYGPGQMQOLBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156921
Record name Dibenzofuran, 3-bromo-2,7,8-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131166-87-5
Record name Dibenzofuran, 3-bromo-2,7,8-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131166875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 3-bromo-2,7,8-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Generation Pathways of 3 Bromo 2,7,8 Trichlorodibenzofuran

Unintentional Anthropogenic Synthesis Processes

The primary formation routes for 3-bromo-2,7,8-trichlorodibenzofuran are linked to human activities, particularly those involving high temperatures and the presence of halogenated precursors.

Thermal and Combustion Pathways

Industrial thermal processes and combustion are significant sources of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and their chlorinated analogues. researchgate.net The formation of mixed halogenated compounds, such as 3-bromo-2,7,8-trichlorodibenzofuran, occurs during these events when both bromine and chlorine sources are present. tum.de Such conditions are common in municipal waste incinerators, where a heterogeneous mix of materials, including plastics (a source of chlorine) and electronics containing brominated flame retardants, is combusted. tum.decpcb.nic.in

The formation can occur through two primary mechanisms:

Precursor condensation: Halogenated phenolic compounds condense to form the dibenzofuran (B1670420) structure.

De novo synthesis: A process involving the reaction of carbon, oxygen, hydrogen, and halogens on the surface of fly ash particles.

The specific congener profile of the resulting PXDFs is influenced by factors such as combustion temperature, residence time, and the availability of oxygen. researchgate.net

Role of Brominated Flame Retardants (BFRs) and Other Halogenated Precursors

Brominated flame retardants (BFRs) are a major class of precursors for the formation of PBDD/Fs. researchgate.netmiljodirektoratet.no When products containing BFRs, such as electronic equipment, textiles, and building materials, are incinerated or thermally processed, these compounds can break down and reform into PBDD/Fs. researchgate.netaaqr.org The presence of chlorine-containing materials in the same waste stream, such as polyvinyl chloride (PVC) or chlorinated solvents, provides the necessary chlorine atoms for the formation of mixed bromo-chloro congeners like 3-bromo-2,7,8-trichlorodibenzofuran. tum.de

Polybrominated diphenyl ethers (PBDEs), a common type of BFR, can undergo pyrolysis to form PBDD/Fs. aaqr.org The disruption of the ether bond in lower brominated PBDEs can lead to the generation of PBDD/Fs. aaqr.org It is through the co-pyrolysis of PBDEs with chlorinated materials that mixed halogenated dibenzofurans are thought to be generated.

Formation from Specific Precursors (e.g., Tribromophenols) and Catalytic Influences

The thermal decomposition of specific precursors, such as bromophenols, is a well-studied pathway for PBDD/F formation. nih.gov For instance, 2,4,6-tribromophenol (B41969) (2,4,6-TBP) has been shown to produce various PBDD/F congeners under thermal conditions through complex reactions involving debromination, bromine substitution, and rearrangement. nih.gov The formation of 3-bromo-2,7,8-trichlorodibenzofuran would necessitate the presence of both brominated and chlorinated phenolic precursors. The condensation reaction between a bromophenol radical and a chlorophenol radical is a plausible route. nih.gov

The presence of metal catalysts can significantly influence the formation pathways and yields of PBDD/Fs. nih.gov Copper (Cu) and iron (Fe) have been identified as effective catalysts. nih.gov Copper, for example, is known to promote the Ullmann condensation reaction, which can be a pathway for dibenzofuran formation. nih.gov Iron has been shown to enhance the oxidation of bromophenols, another step that can lead to PBDD/F generation. nih.gov The specific catalytic effects can alter the resulting congener profile.

CatalystInfluence on PBDD/F Formation
Copper (Cu)Accelerates the Ullmann reaction, favoring the formation of ortho-substituted PBDD/Fs. nih.gov
Iron (Fe)Promotes the oxidation of bromophenols, increasing the formation of PBDD/Fs. nih.gov
Antimony trioxide (Sb2O3)Also found to catalyze the formation of ortho-substituted PBDD/Fs. nih.gov

Photochemical Degradation as a Formation Mechanism

Beyond thermal processes, 3-bromo-2,7,8-trichlorodibenzofuran can also be formed in the environment through photochemical reactions. researchgate.netaaqr.org Studies have demonstrated that hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are metabolites of PBDEs, can undergo photolysis in aqueous solutions when exposed to sunlight to form PBDDs and mixed halogenated dibenzo-p-dioxins (PXDDs). nih.gov

This process involves the degradation of larger brominated compounds into smaller, more stable structures, including dibenzofurans. researchgate.net If the parent compound also contains chlorine atoms, or if chlorinated compounds are present in the water, mixed halogenated dibenzofurans can be formed. nih.gov This photochemical pathway is considered a potential source of PBDDs and PXDDs in the environment, particularly in sunlit surface waters. nih.gov The quantum yields for these reactions are influenced by the specific structure of the precursor and the properties of the water, such as pH. nih.gov

Influence of Environmental Conditions on Congener Formation Profiles

The specific profile of PBDD/F and PXDF congeners formed is highly dependent on the prevailing environmental and process conditions. researchgate.net Different sources and formation mechanisms lead to distinct congener profiles, which can be used to trace the origin of the contamination. researchgate.net

Key factors influencing the congener profile include:

Temperature: Different temperature ranges favor the formation of specific congeners.

Oxygen Content: The availability of oxygen affects the combustion efficiency and the types of reactions that occur. researchgate.net

Precursor Composition: The ratio of bromine to chlorine in the starting materials is a critical determinant of the resulting mixed halogenated congener profile. tum.de

Presence of Catalysts: As mentioned, metals can selectively promote certain reaction pathways. nih.gov

Fuel and Raw Material Type: In industrial settings like cement kilns, the type of fuel and raw materials used can significantly alter the emitted PCDD/F congener profiles. researchgate.net

Environmental Occurrence and Distribution Studies

Detection in Biota

The lipophilic nature of halogenated dibenzofurans allows them to bioaccumulate in the fatty tissues of organisms, leading to their biomagnification through the food web.

Studies have confirmed the presence of mixed bromo-chloro dibenzo-p-dioxins and dibenzofurans in various aquatic species. For instance, these compounds have been analyzed in salmon, osprey, and human milk, indicating their widespread distribution and potential for bioaccumulation. greenpeace.to While specific concentrations for 3-bromo-2,7,8-trichlorodibenzofuran are not detailed, the detection of the broader class of PXDFs in the marine food chain is well-documented. nih.gov

In Japan's Seto Inland Sea, a study on mussels and brown algae revealed the widespread occurrence of not only PCDD/Fs but also PBDDs and PXDDs. nih.gov The distribution patterns of PBDDs and PXDDs were notably different from those of PCDDs and PCDFs, suggesting distinct sources or transport pathways. nih.gov Research in the Baltic Sea also highlights the presence of PBDD/Fs in fish, which can contribute significantly to the total dioxin-like toxicity, alongside their chlorinated counterparts. diva-portal.orgee-net.ne.jp The U.S. Environmental Protection Agency (EPA) has noted that PBDEs, precursors to PBDFs, are widespread in fish and can biomagnify in the food chain. epa.gov

Table 1: Detection of Halogenated Dibenzofurans in Aquatic Biota This table is representative of findings for the broader class of mixed halogenated furans, as specific data for 3-bromo-2,7,8-trichlorodibenzofuran is not available.

OrganismLocationCompound Class DetectedKey Findings
SalmonNot SpecifiedBromo/Chloro-dibenzofuransDemonstrates bioaccumulation in fatty fish species. greenpeace.to
MusselsSeto Inland Sea, JapanPBDDs, PXDDsWidespread occurrence with distribution patterns different from PCDD/Fs. nih.gov
FishBaltic SeaPBDD/FsContribute significantly to total dioxin-like toxicity. diva-portal.orgee-net.ne.jp
FishEbro River Delta, SpainPCDD/Fs, PBDEsAccumulation patterns are typical for marine samples. nih.gov

Presence in Environmental Compartments

The release of mixed halogenated dibenzofurans into the environment leads to their distribution across various matrices, including waste streams and the atmosphere.

Incineration processes are a primary source for the formation of mixed halogenated dioxins and furans. greenpeace.to The presence of both chlorinated materials, like PVC, and brominated flame retardants in waste feeds provides the necessary precursors. acs.orggreenpeace.to

Municipal Incinerator Fly Ash : Analysis of fly ash from municipal incinerators has confirmed the presence of bromochloro-dibenzofurans in parts-per-trillion (ppt) to parts-per-billion (ppb) concentrations. nih.gov These compounds are formed under the same conditions that produce their more well-known chlorinated analogs. greenpeace.to

E-waste : Electronic waste is a significant source of both PBDD/Fs and PCDD/Fs due to the high content of brominated flame retardants and chlorinated plastics. acs.org Informal e-waste dismantling and burning activities can lead to severe air pollution, with some of the highest documented atmospheric values of these compounds. acs.orgrsc.org The open burning of e-waste provides optimal conditions for the formation of mixed halogenated aromatic compounds. sgisco.com Studies have shown that PBDD/F levels in dust from e-waste sites can be substantially higher than PCDD/F levels. researchgate.net Incineration of waste printed circuit boards has been shown to generate both PBDD/Fs and PCDD/Fs, with formation rates peaking at temperatures between 250 and 400 °C. acs.org

Table 2: Occurrence of Halogenated Dibenzofurans in Waste Matrices This table summarizes findings on related halogenated compounds, as specific data for 3-bromo-2,7,8-trichlorodibenzofuran is limited.

MatrixCompound Class DetectedConcentration Range/Key Findings
Municipal Incinerator Fly AshBromo- and Bromochloro-dibenzofuransppt to ppb concentrations found. nih.gov
E-waste Recycling Air (Guiyu, China)PCDD/Fs64.9−2365 pg/m³ in ambient air. acs.org
E-waste Recycling Air (Taizhou, China)PBDD/FsMean of 0.22 pg WHO-TEQ/m³ in summer. rsc.org
Incinerated Printed Circuit BoardsPBDD/Fs and PCDD/FsMaximum formation occurs between 250-400 °C. acs.org

Atmospheric transport is a major pathway for the global distribution of halogenated dibenzofurans. epa.govosti.gov These compounds can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. epa.gov The partitioning between these two phases is governed by the compound's vapor pressure and the ambient temperature. osti.gov

Due to their persistence, these compounds can travel long distances from their sources. osti.gov The isomer profiles of PCDD/Fs found in ambient air often resemble those from combustion sources, indicating that these sources are major contributors to atmospheric levels. epa.gov It is expected that 3-bromo-2,7,8-trichlorodibenzofuran, as a semi-volatile organic compound, would adhere to these general principles of atmospheric behavior, being subject to long-range transport and deposition.

Comparative Occurrence Levels with Other Halogenated Analogues in the Environment

In most environmental samples, the concentrations of mixed bromo-chloro dioxins and furans are found to be significantly lower than their chlorinated analogues (PCDD/Fs). greenpeace.to However, under specific conditions, such as the combustion of materials with high bromine content, mixed halogenated compounds can form a substantial portion of the total halogenated dioxins and furans produced. greenpeace.to

Studies comparing PBDD/Fs and PCDD/Fs in various environments show differing profiles:

In air around e-waste recycling facilities, PBDD/F levels can be higher than PCDD/F levels. diva-portal.org

In most marine species, PBDD/F levels are generally lower than PCDD/F levels, but their contribution to the total dioxin-like toxicity can still be significant. diva-portal.org

A World Health Organisation (WHO) review noted that mixed dioxins/furans are generally detected at lower concentrations than their chlorinated counterparts in the environment and biota. greenpeace.to However, more recent studies confirm their widespread presence. greenpeace.tonih.gov

The formation of mixed halogenated dibenzofurans is complex, with reaction mechanisms depending on the specific chlorinated and brominated precursors present. nih.gov

Table 3: Comparative Environmental Levels of Halogenated Dioxins and Furans

Environment/MatrixFindingReference
General Environment & BiotaMixed halogenated dioxins/furans are typically at lower concentrations than chlorinated analogues. greenpeace.to
Air (E-waste sites)PBDD/F levels can exceed PCDD/F levels. diva-portal.org
Air (Urban/Industrial)PBDD/F levels can be higher than PCDD/F levels, contrary to typical profiles. diva-portal.org
Marine BiotaPBDD/F levels are generally lower than PCDD/F levels but contribute significantly to toxicity. diva-portal.org

Environmental Fate and Degradation Mechanisms

Persistence and Environmental Stability Investigations

Dibenzofuran (B1670420), 3-bromo-2,7,8-trichloro- is a synthetic compound belonging to the class of polyhalogenated dibenzofurans, which are recognized as persistent organic pollutants (POPs). Due to their halogenated aromatic structure, these compounds exhibit significant chemical and thermal stability. The persistence of PHDFs is a result of the strong carbon-halogen bonds and the stable dibenzofuran nucleus, which are resistant to both abiotic and biotic degradation.

Like other polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), 3-bromo-2,7,8-trichlorodibenzofuran is highly hydrophobic. This property causes it to partition strongly from water into soil, sediments, and biological tissues usgs.gov. In aquatic environments, PHDFs adsorb to suspended solids and sediment, where they can persist for long periods usgs.govmdpi.com. Studies on sediments from the Baltic Sea show that PCDFs, particularly higher chlorinated congeners, accumulate and remain stable over time, indicating very slow degradation rates in these anoxic environments mdpi.com.

Degradation Pathways

The degradation of 3-bromo-2,7,8-trichlorodibenzofuran, while slow, can proceed through several pathways, including photolytic transformation, microbial biodegradation, and reductive dehalogenation. The dominant pathway is highly dependent on environmental conditions such as the presence of sunlight, oxygen, and specific microbial populations.

Photolysis, or degradation by sunlight, is a significant abiotic pathway for the transformation of PHDFs in the environment, particularly in the atmosphere, on soil surfaces, and in surface waters. The process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-halogen bonds. For PCDFs, direct photolysis has been shown to be a more rapid degradation process compared to polychlorinated dibenzo-p-dioxins (PCDDs) nih.gov.

The primary mechanism in the direct photolysis of PCDFs is the cleavage of the carbon-chlorine (C-Cl) bond nih.gov. It is expected that the carbon-bromine (C-Br) bond in 3-bromo-2,7,8-trichlorodibenzofuran would be even more susceptible to photolytic cleavage, as C-Br bonds are generally weaker than C-Cl bonds. This process results in the stepwise removal of halogen atoms, leading to the formation of lower-halogenated dibenzofuran congeners.

Studies on various PCDFs have shown that photolysis rates are influenced by the degree of halogenation and the environmental medium. In aqueous solutions, photolysis rates tend to decrease as the number of chlorine atoms increases nih.gov. However, reductive dechlorination does not appear to be a major pathway during aqueous photolysis nih.gov. The transformation products are typically a complex mixture of less-halogenated isomers, which may themselves be persistent and toxic.

The biodegradation of highly halogenated aromatic compounds like 3-bromo-2,7,8-trichlorodibenzofuran is a challenging process for microorganisms. Research has shown that bacteria capable of degrading dibenzofurans often struggle with highly chlorinated congeners nih.govresearchgate.net.

The primary aerobic pathway for the microbial degradation of dibenzofuran involves an initial attack by a dioxygenase enzyme. Specifically, an angular dioxygenase cleaves the aromatic ring adjacent to the ether bridge, a critical step that breaks open the stable dibenzofuran structure nih.gov. Bacteria such as Sphingomonas sp. strain RW1 can degrade mono- and dichlorinated dibenzofurans through this pathway, converting them to chlorinated salicylates nih.govresearchgate.net. However, this strain is unable to degrade more highly chlorinated congeners nih.govresearchgate.net. Similarly, bacteria like Terrabacter sp. DBF63 and Pseudomonas sp. CA10 have shown the ability to degrade some lower-chlorinated PCDFs but are less effective against more substituted compounds nih.gov.

Given its tetra-halogenated structure, 3-bromo-2,7,8-trichlorodibenzofuran is expected to be highly resistant to degradation by single microbial strains. However, degradation may be possible through the synergistic action of microbial consortia in a process known as cometabolism. Studies on soil contaminated with 2,3,7,8-TCDD have demonstrated that native microbial communities can achieve significant degradation over extended periods, with up to 94% removal observed in 60 days under specific laboratory conditions frontiersin.org. This suggests that while challenging, the biodegradation of 3-bromo-2,7,8-trichlorodibenzofuran may occur slowly in environments with adapted microbial populations.

In anaerobic environments such as deep sediments and water-logged soils, reductive dehalogenation is a key degradation pathway for highly halogenated organic compounds epa.gov. This process involves the removal of halogen atoms (chlorine or bromine) and their replacement with hydrogen atoms, carried out by anaerobic microorganisms that use the halogenated compounds as electron acceptors.

This pathway is significant because it can reduce the number of halogen substituents, making the molecule less toxic and potentially more susceptible to subsequent aerobic degradation. Studies of river sediments have confirmed the ability of indigenous microorganisms to reductively dehalogenate a variety of organohalogen pollutants, including hexachlorobenzene and hexabromobenzene nih.gov. The process often requires long acclimation periods for the microbial communities to induce the necessary enzymes epa.gov.

For 3-bromo-2,7,8-trichlorodibenzofuran, reductive dehalogenation would likely proceed via the sequential removal of bromine and chlorine atoms. Given the lower bond energy of C-Br compared to C-Cl, it is probable that debromination would occur preferentially. The resulting transformation products would be a series of trichloro-, dichloro-, and monochlorodibenzofurans, which could then be further degraded by other microbial processes. This pathway is a critical first step in the natural attenuation of PHDFs in anoxic settings.

Kinetic Studies of Environmental Elimination and Transformation

Quantifying the rates of degradation for persistent compounds like 3-bromo-2,7,8-trichlorodibenzofuran is essential for environmental risk assessment. Due to a lack of specific kinetic data for this particular congener, data from structurally related compounds are used to estimate its environmental behavior. The following table summarizes kinetic data for the degradation and elimination of related polyhalogenated dibenzofurans under various conditions.

CompoundProcessMedium/SystemRate/Half-LifeSource
Polychlorinated Dibenzofurans (PCDFs)PhotolysisAqueous Solution (Sunlight)t½ = 6.4–23 hours nih.gov
Polychlorinated Dibenzofurans (PCDFs)PhotolysisAqueous Solution (300 nm UV)t½ = 4.3–680 minutes nih.gov
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)BiodegradationSoil Microbial Consortium94% degradation in 60 days frontiersin.org
Tribromo-monochloro-dibenzofuran (TrBCDF)Hepatic EliminationC57BL/6J Micet½ = 5.6 days nih.gov
Tetrabromodibenzofuran (TeBDF)Hepatic EliminationC57BL/6J Micet½ = 8.8 days nih.gov
Pentabromodibenzofuran (PeBDF)Hepatic EliminationC57BL/6J Micet½ = 13 days nih.gov
Data for TCDD, a structurally related dioxin, is included to illustrate microbial degradation potential.

Advanced Analytical Methodologies for 3 Bromo 2,7,8 Trichlorodibenzofuran

Challenges in Isomer-Specific Analysis of Mixed Halogenated Dibenzofurans

The analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs), where 'X' can be both bromine and chlorine, is inherently complex. These compounds can be formed during combustion processes and may exhibit greater toxicity than their chlorinated or brominated counterparts. epa.gov The primary difficulties in their analysis stem from the vast number of possible isomers and a scarcity of commercially available analytical standards.

A major impediment to the precise analysis of mixed halogenated dibenzofurans is the limited availability of authentic analytical standards for the thousands of potential congeners. epa.gov For polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) alone, there are 210 different structural congeners. researchgate.net When bromine is introduced, the number of possible isomers, known as polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs), increases dramatically to 4600 potential congeners. epa.gov

This high isomeric complexity makes it exceedingly difficult to separate and identify individual compounds like 3-bromo-2,7,8-trichlorodibenzofuran without corresponding certified reference materials. The lack of standards means that quantification often relies on relative response factors, which can introduce uncertainty into the results. This issue is a recognized challenge in the monitoring of polybrominated and mixed halogenated compounds in environmental and food samples.

Table 1: Isomeric Complexity of Halogenated Dibenzofurans

Compound ClassNumber of Chlorine AtomsNumber of Bromine AtomsTotal Possible Congeners
PCDFs1-80135
PBDFs01-8135
PXDFs1-71-7Thousands (e.g., 4600 for all PXDD/Fs) epa.gov

Chromatographic Separation Techniques for Congener Resolution

Effective chromatographic separation is the cornerstone of isomer-specific analysis for halogenated compounds. Given the high number of congeners with similar physicochemical properties, achieving adequate resolution is critical for accurate identification and quantification.

High-resolution gas chromatography (HRGC) is the primary technique for separating complex mixtures of dibenzofuran (B1670420) isomers. nih.gov The selection of the GC capillary column is the most critical factor in achieving the required separation.

For the analysis of halogenated dioxins and furans, specific types of stationary phases are employed. Non-polar columns, such as those with a 5% phenyl methyl silicone stationary phase (e.g., DB-5), are often used as the primary column. epa.govresearchgate.netnih.govchromatographyonline.com These columns separate analytes largely based on their boiling points. trajanscimed.com However, for complex mixtures where co-elution is a problem, more polar columns may be necessary for confirmation. For instance, EPA methods for dioxin analysis recommend a 50%-cyanopropylphenyl-dimethylpolysiloxane column as a confirmation column to resolve toxic 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF) from other isomers. chromatographyonline.com

The choice of column dimensions—length, internal diameter (I.D.), and film thickness—also plays a crucial role. Longer columns (e.g., 60 m) provide higher resolution, which is essential for separating the numerous isomers. epa.gov A smaller internal diameter (e.g., 0.25 mm) increases efficiency, while the film thickness affects analyte retention and elution temperature. trajanscimed.comfishersci.ca For thermally sensitive compounds like polybrominated dibenzofurans (PBDFs), a shorter column (10-15 m) and a thinner film (0.1 µm) may be preferred to minimize the risk of thermal degradation. researchgate.net

Table 2: Common GC Columns for Halogenated Dibenzofuran Analysis

Column Name/Stationary PhasePolarityTypical DimensionsApplication Notes
DB-5 / 5% Phenyl MethylpolysiloxaneLow60 m x 0.25 mm x 0.25 µmPrimary column for general analysis of PCDD/Fs and PXDD/Fs. epa.govchromatographyonline.com
SP-2331 / Biscyanopropyl PolysiloxaneHigh60 m x 0.25 mm x 0.20 µmConfirmation column, effective for separating specific toxic isomers like 2,3,7,8-TCDF. epa.gov
DB-225 / 50% Cyanopropylphenyl MethylpolysiloxaneMid-HighVariesUsed for confirmation to resolve isomers that co-elute on less polar columns. researchgate.net
ZB-DioxinSpecialized60 m x 0.25 mm x 0.20 µmA newer column designed to provide optimal separation of tetra dioxins and furans as a single-column solution. dioxin20xx.org

Mass Spectrometric Detection and Characterization

Following chromatographic separation, mass spectrometry (MS) is employed for the detection and confirmation of the target analytes. The coupling of GC with MS provides the high degree of sensitivity and selectivity required for trace-level analysis of compounds like 3-bromo-2,7,8-trichlorodibenzofuran.

High-resolution mass spectrometry (HRMS) is the gold standard for the analysis of halogenated dibenzofurans. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of an analyte. This capability is crucial for distinguishing target compounds from matrix interferences that may have the same nominal mass but a different exact mass. Analytical procedures based on HRGC coupled with HRMS (HRGC-HRMS) are standard for the definitive identification and quantification of these compounds in environmental samples. epa.gov

Gas chromatography-quadrupole time-of-flight (GC-QTOF) mass spectrometry is an increasingly powerful tool for both targeted and non-targeted analysis of environmental contaminants. chromatographyonline.com This technique combines the separation power of GC with a high-resolution, accurate-mass QTOF analyzer. researchgate.net

A GC-QTOF instrument provides high-resolution data and accurate mass measurements across a full spectral range. chromatographyonline.comeag.com This is advantageous because it allows for retrospective analysis of data for compounds that were not initially targeted. The high mass accuracy reduces the potential for false positives, which is particularly important when dealing with complex matrices. chromatographyonline.com Furthermore, the QTOF's ability to perform MS/MS experiments provides fragmentation data that can be used for structural elucidation and more confident identification of unknown or suspect compounds. eag.com This technology is a versatile alternative to traditional magnetic sector mass spectrometers for the analysis of dioxins and other persistent organic pollutants. chromatographyonline.com

Table 3: Comparison of Mass Spectrometry Techniques

TechniquePrimary AdvantageResolutionMode of OperationApplication for 3-bromo-2,7,8-trichlorodibenzofuran
HRMS (Magnetic Sector)High sensitivity and selectivityVery High (>10,000)Selected Ion Monitoring (SIM)Gold standard for quantitative, targeted analysis. nih.gov
GC-QTOF MSHigh mass accuracy, full spectrum acquisitionHigh (>10,000)Full Scan, MS/MSTargeted quantification and non-targeted screening; identification of unknowns. chromatographyonline.comresearchgate.net

Negative Ion Atmospheric Pressure Chemical Ionization (APCI-) for Structure-Diagnostic Cleavages and Isomer Differentiation

Negative Ion Atmospheric Pressure Chemical Ionization (APCI-) mass spectrometry serves as a powerful tool for the analysis of halogenated compounds such as 3-bromo-2,7,8-trichlorodibenzofuran. This soft ionization technique is particularly advantageous for relatively less polar and thermally stable compounds, providing high sensitivity and selectivity. In APCI-, ionization occurs in the gas phase at atmospheric pressure, typically involving ion-molecule reactions initiated by a corona discharge. wikipedia.org

For halogenated aromatic compounds, negative ion formation is a prominent pathway. While specific fragmentation data for 3-bromo-2,7,8-trichlorodibenzofuran under APCI- conditions is not extensively documented in publicly available literature, the behavior of structurally similar polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs) under related negative chemical ionization (NCI) conditions can provide valuable insights. In NCI mass spectrometry, a common technique for these analytes, characteristic ions are formed that aid in their identification. nih.gov

The ionization process in the negative mode for halogenated compounds can proceed through electron capture or reaction with reagent gas ions. For polybrominated dibenzofurans (PBDFs), the diagnostic bromide ion (with its characteristic isotopic signature of 79Br and 81Br) is a key fragment, making NCI a useful screening method. inchem.org It is plausible that under APCI- conditions, 3-bromo-2,7,8-trichlorodibenzofuran would also exhibit cleavages leading to the loss of halogen atoms. The relative ease of cleavage would likely depend on the carbon-halogen bond strength (C-Br vs. C-Cl).

Structure-diagnostic cleavages would likely involve the sequential or competitive loss of bromine and chlorine atoms or molecules. The fragmentation patterns can help in elucidating the substitution pattern on the dibenzofuran core. Differentiation between isomers using APCI- can be challenging as isomers often produce very similar mass spectra. However, subtle differences in the relative abundances of fragment ions may arise due to steric effects or electronic differences between isomers, which could be exploited for differentiation, particularly when coupled with high-resolution gas chromatography.

Further research focusing specifically on the APCI- mass spectrometry of mixed halogenated dibenzofurans is necessary to fully characterize the fragmentation pathways and establish robust methods for isomer-specific quantification of compounds like 3-bromo-2,7,8-trichlorodibenzofuran.

Sample Preparation and Clean-up Strategies for Diverse Environmental Matrices

The accurate determination of trace levels of 3-bromo-2,7,8-trichlorodibenzofuran in complex environmental matrices necessitates rigorous sample preparation and clean-up procedures to remove interfering substances. These persistent organic pollutants (POPs) are often present at very low concentrations, and the complexity of matrices such as soil, sediment, and biological tissues requires multi-step protocols to isolate the target analyte.

Standardized methods, such as U.S. EPA Method 8280, have been developed for the analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans and can be adapted for their brominated and mixed halogenated analogs. inchem.org The initial step in sample preparation is typically extraction, followed by a series of clean-up stages.

Extraction: The choice of extraction technique depends on the sample matrix. Common methods include:

Soxhlet Extraction: A classical and robust method often using toluene.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): A more modern and faster technique that uses elevated temperatures and pressures with various solvents. thermofisher.com

Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency.

Clean-up: Following extraction, the crude extract contains a wide range of co-extracted interfering compounds (e.g., lipids, humic acids, other organic pollutants) that must be removed prior to instrumental analysis. Multi-step column chromatography is the cornerstone of the clean-up process.

A common and effective approach involves the use of a multi-layer silica gel column . This column can be packed with different layers of silica gel impregnated with sulfuric acid, potassium hydroxide, and silver nitrate to remove oxidizable compounds, acidic interferences, and sulfur-containing compounds, respectively. sigmaaldrich.com

Florisil® and Alumina Chromatography are also frequently employed for further fractionation and removal of interfering compounds. The polarity of the solvents used for elution is carefully controlled to separate the target analytes from other classes of compounds. For instance, a combination of a multilayer silica gel column and a Florisil micro-column has been shown to be effective for the cleanup of PCDD/Fs and dioxin-like PCBs in soil samples. nih.gov

Automated clean-up systems are also available and offer high throughput and good reproducibility for the analysis of PCDD/Fs in various environmental samples, including flue gas emissions, fly ashes, sludges, ambient air, and soils. nih.govresearchgate.net

The following interactive table provides a summary of common sample preparation and clean-up strategies for the analysis of halogenated dibenzofurans in different environmental matrices.

MatrixExtraction MethodClean-up SorbentsElution Solvents (Example)
Soil/Sediment Pressurized Liquid Extraction (PLE)Multi-layer Silica Gel, Alumina, FlorisilHexane, Dichloromethane, Toluene
Fly Ash Soxhlet ExtractionMulti-layer Silica Gel, Carbon ColumnToluene, Hexane
Biota (e.g., Fish Tissue) Soxhlet or PLE with lipid removalAcidic Silica Gel, Alumina, FlorisilHexane, Dichloromethane
Air (PUF/XAD resin) Soxhlet ExtractionMulti-layer Silica Gel, AluminaHexane, Dichloromethane

This table presents a generalized overview. Specific solvent compositions and volumes, as well as the order and combination of clean-up columns, may vary depending on the specific method and the nature of the sample.

Quality Control: To ensure the reliability of the analytical data, rigorous quality control measures are essential throughout the sample preparation process. This includes the use of isotopically labeled internal standards, method blanks, and certified reference materials to monitor for contamination, extraction efficiency, and analytical accuracy.

Research Gaps, Challenges, and Future Directions

Advancements in Reference Material Synthesis for Emerging Congeners

A major obstacle in the study of mixed halogenated dibenzofurans is the lack of authentic analytical standards for a vast number of congeners. nih.govnih.gov With thousands of possible isomers, the synthesis of individual reference materials is a formidable challenge. nih.gov

Recent advancements in synthetic methodologies are beginning to address this gap. Researchers have developed facile methods for the synthesis of various polybrominated dibenzo-p-dioxins (PBDDs) and mixed bromo/chloro dibenzo-p-dioxins (PXDDs). nih.gov One such approach involves the condensation of a common precursor, like 4,5-dibromo catechol, with various polychlorinated or polybrominated nitrobenzenes to create a range of congeners with different halogenation patterns. nih.gov These synthetic efforts are crucial for producing the necessary standards for accurate identification and quantification in environmental and biological samples, as well as for conducting toxicological studies. nih.gov

Table 1: Synthetic Methodologies for Halogenated Aromatic Compounds

Precursor A Precursor B Reaction Conditions Product Type Purity/Yield Reference
4,5-dibromo catechol Polychlorinated 1-chloro-2-nitrobenzenes Potassium carbonate, DMSO, 145-150 °C PXDDs >90% purity nih.gov

Comprehensive Environmental Monitoring and Surveillance Needs

Current environmental monitoring programs have largely focused on the more well-known polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). rsc.org Consequently, there is a significant lack of data on the occurrence, levels, and distribution of mixed halogenated congeners in various environmental compartments like air, water, soil, and biota. greenpeace.tofood.gov.uk

Studies have detected mixed halogenated dioxins and furans in incinerator ash and sewage sludge, indicating their release into the environment. epa.gov The limited available data suggest that human exposure to mixed dioxins may be lower than their chlorinated counterparts in the general population of some countries, but information from areas with potential point sources is lacking. greenpeace.to The absence of comprehensive monitoring data, particularly in food, prevents accurate estimation of human dietary intake and the associated health risks. food.gov.uk There is a clear need for broader surveillance to understand the environmental fate and potential for human exposure to these compounds. eurekalert.org

Refinement of Analytical Techniques for Trace Analysis and Isomer Resolution

The analysis of mixed halogenated dibenzofurans presents a significant analytical challenge due to the sheer number of possible congeners (4600 for PXDD/Fs) and the complexity of environmental matrices. nih.govnih.gov Developing methods that can separate and accurately quantify these compounds at trace levels is a critical area of research.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the standard technique for the analysis of these compounds in various media, including ambient air. epa.gov For more complex matrices like soil, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. nih.gov Researchers are also developing methods for the simultaneous, congener-selective determination of mixed halogenated dioxins, furans, and biphenyls in food, utilizing advanced separation techniques and high-resolution mass spectrometry to achieve low detection limits. nih.gov The complexity of these analyses is compounded by the co-elution of different isomers, necessitating the use of specialized chromatographic columns and analytical conditions for accurate isomer resolution. diva-portal.org

Table 2: Analytical Techniques for Mixed Halogenated Dibenzofurans

Technique Matrix Key Features Reference
HRGC-HRMS Ambient Air High resolution and sensitivity for trace analysis. epa.gov
GC-MS/MS Soil Enhanced selectivity through multiple reaction monitoring. nih.gov
HRGC-HRMS Food Simultaneous determination with dual activated carbon column fractionation. nih.gov

Integrated Assessment Approaches for Complex Mixed Halogenated Mixtures

Humans and wildlife are exposed to complex mixtures of various halogenated compounds, not just single congeners. researchgate.netnih.gov Assessing the combined risk of these real-life mixtures is a major challenge, as the toxicity of the mixture may not be accurately predicted by the sum of its individual components. nih.gov The toxicity of complex mixtures can be difficult to predict based on chemical analysis alone due to potential chemical interactions. nih.gov

New approaches are being developed to address this complexity. The PANORAMIX project, for example, aims to characterize "real-life" chemical mixtures and use high-throughput in vitro bioassays to screen their effects. researchgate.netnih.gov This involves integrating chemical profiling with effect-directed analysis to identify the drivers of toxicity within a mixture. researchgate.net Such integrated assessment strategies are essential for moving beyond a single-compound approach and developing a more realistic understanding of the health risks posed by environmental contaminants. nih.gov

Policy and Regulatory Implications Derived from Research Findings

The limited but growing body of research on mixed halogenated dibenzofurans has significant policy and regulatory implications. The known toxicity of their chlorinated analogues suggests that a precautionary approach is warranted for controlling the formation and release of these mixed halogenated compounds. greenpeace.to

Effective regulation requires addressing the sources of these contaminants, which often involves the control of precursor halogenated substances used in manufacturing and their disposal. greenpeace.to As more data on the toxicity and environmental occurrence of specific congeners like 3-bromo-2,7,8-trichlorodibenzofuran become available, it will be crucial to incorporate this information into regulatory frameworks. This includes setting environmental quality standards, establishing guidelines for contaminated sites, and potentially including these compounds in international agreements on persistent organic pollutants (POPs). unep.org The development of robust analytical methods and a deeper understanding of mixture toxicity will be vital for informing and enforcing these policies.

Q & A

Q. What analytical methods are recommended for quantifying 3-bromo-2,7,8-trichlorodibenzofuran in environmental matrices?

High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for detecting halogenated dibenzofurans at trace levels. The EPA Method 1613 specifies protocols for isomer-specific analysis of chlorinated dibenzofurans in water, soil, and sludge, which can be adapted for bromo/chloro derivatives using isotopically labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct recovery rates . For calibration, ensure a correlation coefficient R2>0.98R^2 > 0.98 and use triplicate measurements with ANOVA validation to confirm precision .

Q. How can the crystal structure of 3-bromo-2,7,8-trichlorodibenzofuran be resolved experimentally?

Single-crystal X-ray diffraction (XRD) is critical for determining substituent positions and non-covalent interactions (e.g., Br⋯Br contacts or C–H⋯H hydrogen bonds). Crystallize the compound in a non-polar solvent (e.g., hexane/dichloromethane) under inert conditions. Refinement software (e.g., SHELX) can model thermal displacement parameters and validate bond angles against databases like CCDC (e.g., entry 1828960 for analogous hexasubstituted dihydrofurans) .

Q. What protocols optimize the synthesis of bromo/chloro-dibenzofuran derivatives?

Halogenation typically proceeds via electrophilic substitution. For 3-bromo substitution, use Br2\text{Br}_2 in H2SO4\text{H}_2\text{SO}_4 at 0–5°C to minimize dihalogenation. Chlorination at positions 2,7,8 may require directed ortho-metalation (e.g., LDA/Cl2\text{Cl}_2) or Ullmann coupling for regioselectivity. Monitor reaction progress via GC-MS, and purify using silica gel chromatography with hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How do substituent positions influence the thermal degradation kinetics of 3-bromo-2,7,8-trichlorodibenzofuran?

Pyrolysis studies in stirred reactors (500–950°C) reveal that bromine at position 3 increases radical stability, delaying decomposition compared to fully chlorinated analogs. Use kinetic modeling (e.g., CHEMKIN) with elementary steps for C–Br/C–Cl bond dissociation energies (e.g., Br: ~280 kJ/mol, Cl: ~330 kJ/mol) to predict product profiles. Validate against experimental data using GC-FID/MS to detect intermediates like phenol or benzofuran .

Q. What computational models predict the electrophilic reactivity of bromo/chloro-dibenzofurans?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates localized electron densities and Fukui indices. Bromine’s lower electronegativity vs. chlorine increases electron density at adjacent carbons, favoring electrophilic attack at position 4. Compare Mulliken charges with experimental substituent effects (e.g., nitration or sulfonation regioselectivity) .

Q. How do bacterial dioxygenases degrade 3-bromo-2,7,8-trichlorodibenzofuran, and what limits their efficiency?

Rhodococcus opacus SAO101 expresses angular dioxygenases (e.g., dfdA1A2A3A4) that cleave the ether bond in dibenzofurans. However, steric hindrance from 2,7,8-trichloro substitution reduces binding affinity. Mutagenesis studies (e.g., error-prone PCR) on the active site (residues 235–245) can enhance substrate flexibility. Monitor degradation via 14C^{14}\text{C}-radiolabeled assays and LC-QTOF-MS for pathway intermediates .

Q. What statistical approaches resolve contradictions in dibenzofuran toxicity data across studies?

Apply meta-analysis with random-effects models to account for heterogeneity in cell lines (e.g., HepG2 vs. CHO) and exposure protocols. Use funnel plots to detect publication bias. For in vivo studies, Cox proportional hazards regression adjusts for confounding variables like lipid solubility (logP5.2\log P \approx 5.2) and bioaccumulation factors .

Methodological Notes

  • Data Validation : Cross-reference thermochemical properties (e.g., ΔHf\Delta H_\text{f}^\circ) from static bomb calorimetry with computational group-additivity models (e.g., Benson’s method) .
  • Contradictory Results : If bacterial degradation rates conflict with abiotic studies, assess bioavailability via passive samplers (e.g., PDMS fibers) to quantify freely dissolved fractions in sediments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.